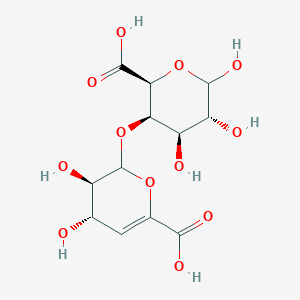
4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid is a member of galacturonic acids.
Scientific Research Applications
Electroorganic Synthesis Applications
A study by Harenbrock, Matzeit, & Schäfer (2006) explored the electroorganic synthesis of carbohydrate carboxylic acids, including those derived from D-galactose, which are structurally related to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid. They reported the efficient production of C-glycosides as heterocoupling products, highlighting the potential of these compounds in organic synthesis and materials science due to their ability to form liquid crystals and exhibit micelle concentration properties (Harenbrock, Matzeit, & Schäfer, 2006).
Polysaccharide Biosynthesis
Yin et al. (2016) investigated UDP-d-glucuronic acid 4-epimerase in the biosynthesis of UDP-galacturonic acid in Ornithogalum caudatum. Their findings contribute to understanding the molecular biology of polysaccharide biosynthesis, specifically how UDP-galacturonic acid, a component structurally similar to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid, is incorporated into plant polysaccharides (Yin et al., 2016).
Biotechnological Conversion of Pectin Components
Taberman et al. (2014) focused on the enzyme keto-deoxy-D-galactarate (KDG) dehydratase, which plays a role in the biotechnological conversion of D-galacturonic acid, the main component of pectin and structurally related to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid. This research is significant for its implications in producing renewable fuels and chemicals from plant-based materials (Taberman et al., 2014).
Structural Analysis of Plant Polysaccharides
Doco, O’Neill, & Pellerin (2001) developed a method for identifying the glycosyl-residue compositions of plant polysaccharides, which is relevant for understanding the role of compounds like 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid in plant cell walls and polysaccharides found in plant-derived foods and beverages (Doco, O’Neill, & Pellerin, 2001).
Enzymatic and Structural Studies
Kerins et al. (2018) reported on the enzymatic and structural properties of glucuronic and galacturonic acids and their derivatives. Their research adds to the understanding of how these compounds, which are structurally related to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid, behave in various solvents and environments, influencing their applications in biochemistry and pharmacology (Kerins et al., 2018).
properties
Molecular Formula |
C12H16O12 |
|---|---|
Molecular Weight |
352.25 g/mol |
IUPAC Name |
(3R,4S)-2-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H16O12/c13-2-1-3(9(17)18)22-12(4(2)14)24-7-5(15)6(16)11(21)23-8(7)10(19)20/h1-2,4-8,11-16,21H,(H,17,18)(H,19,20)/t2-,4+,5+,6+,7+,8-,11?,12?/m0/s1 |
InChI Key |
LLVVMXFNKAHVEZ-NYRKXTQQSA-N |
Isomeric SMILES |
C1=C(OC([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O |
SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




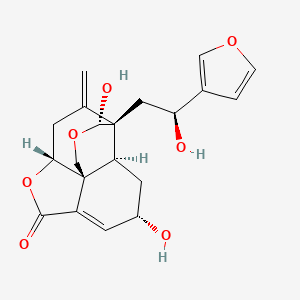
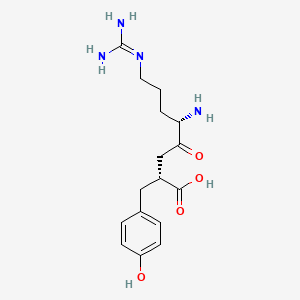

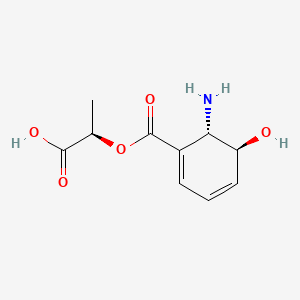
![5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1234629.png)
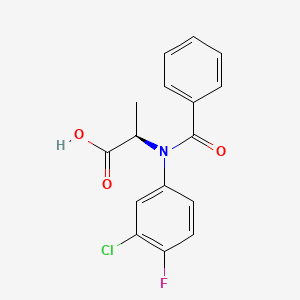



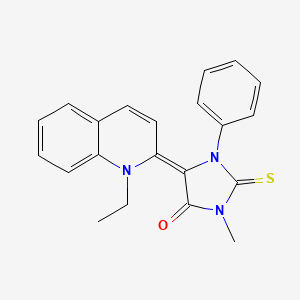
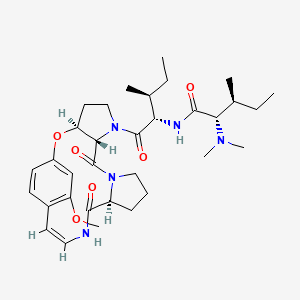

![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)